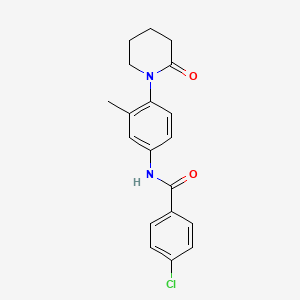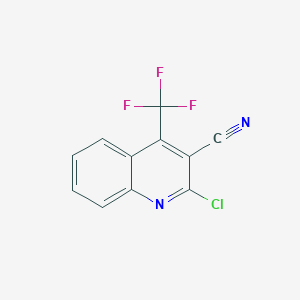
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 2580204-33-5 . It has a molecular weight of 256.61 and its IUPAC name is 2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H . This code provides a specific representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The molecular formula is C10H5ClF3N .
Scientific Research Applications
Photovoltaic Applications
Quinoline derivatives, including those related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been investigated for their photovoltaic properties. Studies demonstrate that films of quinoline derivatives exhibit photovoltaic behavior when deployed in heterojunction diodes, indicating their potential in organic–inorganic photodiode fabrication. These compounds contribute to the development of photodiodes with improved diode parameters, including photoconductivity sensitivity and rectification behavior under both dark and illumination conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Novel quinoline derivatives have shown efficacy as green corrosion inhibitors for mild steel in acidic mediums. These compounds, closely related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, demonstrate high inhibition efficiency through adsorption onto the metal surface, suggesting their utility in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their structural features and their ability to form a protective layer on the metal surface (Singh, Srivastava, & Quraishi, 2016).
Spectroscopic Analysis and Chemical Characterization
Quinoline derivatives, including those structurally similar to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been the subject of spectroscopic analysis to determine their molecular structure, electronic interactions, and chemical reactivity. DFT and TD-DFT/PCM calculations offer insights into the molecular structure, spectroscopic characterization, and NLO (Non-Linear Optical) properties of these compounds. This analytical approach aids in understanding the compounds' potential biological activities and corrosion inhibition capabilities, facilitating their application in various chemical and pharmaceutical industries (Wazzan, Al-Qurashi, & Faidallah, 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJNNNDBWSCOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

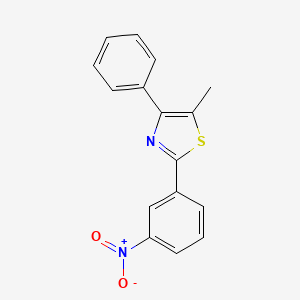
![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)
![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)
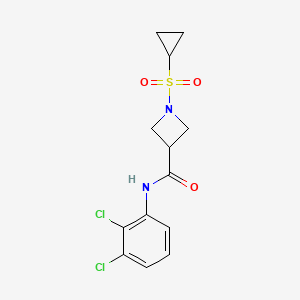
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)
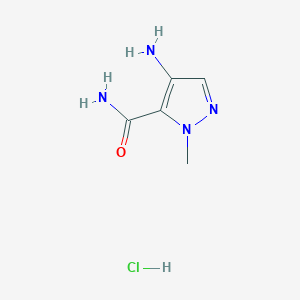
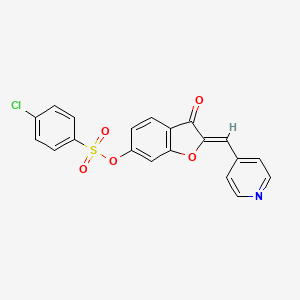
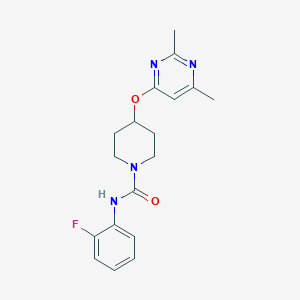
![6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2605087.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)
![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)
